molecular formula C17H25NO3S2 B14424450 N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine CAS No. 84823-12-1

N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine

Cat. No.: B14424450
CAS No.: 84823-12-1
M. Wt: 355.5 g/mol
InChI Key: RXJPRRGEJNTWMU-MLCCFXAWSA-N
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Description

N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine is a complex organic compound with a molecular formula of C17H25NO3S2 This compound is characterized by the presence of a phenyl group, a sulfanyl group, and a leucine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate leaving group.

    Coupling with L-leucine: The final step involves coupling the intermediate with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl groups may participate in redox reactions, influencing cellular signaling pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoic acid
  • N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-alanine

Uniqueness

N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine is unique due to the presence of the leucine moiety, which imparts specific stereochemistry and biological activity. The combination of phenyl and sulfanyl groups also provides distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

84823-12-1

Molecular Formula

C17H25NO3S2

Molecular Weight

355.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[3-phenyl-2-(2-sulfanylethylsulfanyl)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H25NO3S2/c1-12(2)10-14(17(20)21)18-16(19)15(23-9-8-22)11-13-6-4-3-5-7-13/h3-7,12,14-15,22H,8-11H2,1-2H3,(H,18,19)(H,20,21)/t14-,15?/m0/s1

InChI Key

RXJPRRGEJNTWMU-MLCCFXAWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCS

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCS

Origin of Product

United States

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